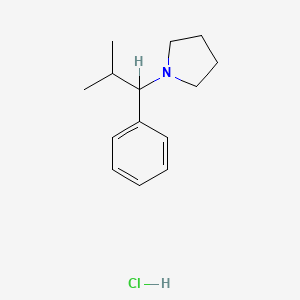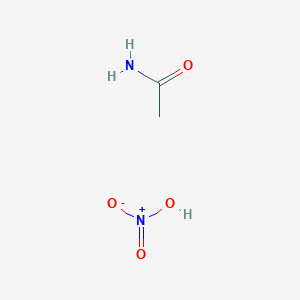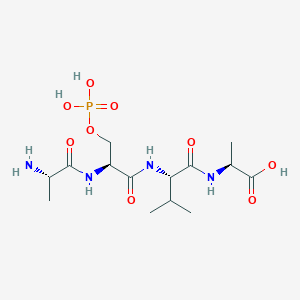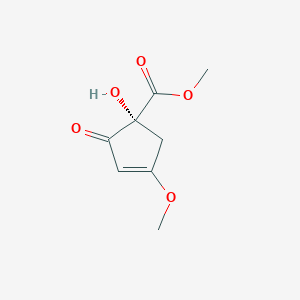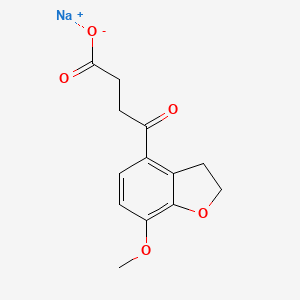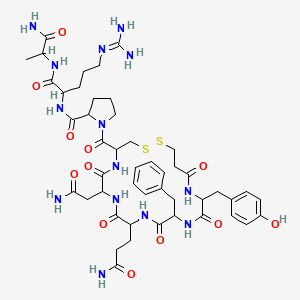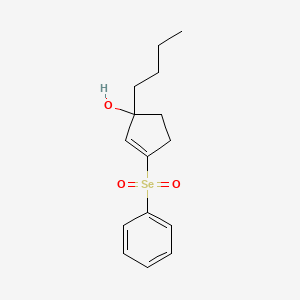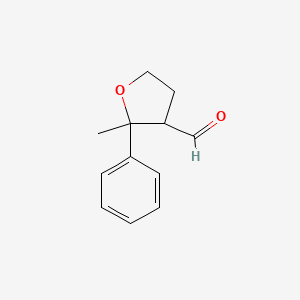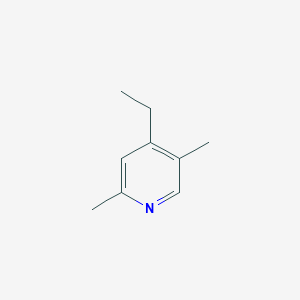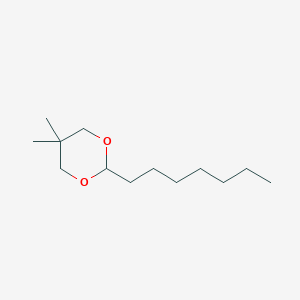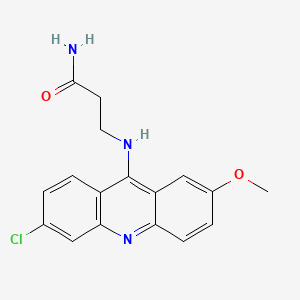
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- is a chemical compound that belongs to the class of acridines. It is characterized by the presence of a chloro group at position 6, a methoxy group at position 2, and an amino group at position 9 of the acridine ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-methoxyacridine and propanamide.
Condensation Reaction: The key step involves a condensation reaction between 6-chloro-2-methoxyacridine and propanamide in the presence of a suitable catalyst and solvent. This reaction forms the desired product, Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)-.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential as an antimalarial agent and in the treatment of various parasitic infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through intercalation between adjacent base pairs, leading to the inhibition of nucleic acid synthesis. Additionally, it may interfere with cellular processes by inhibiting enzymes such as phospholipase A2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacrine: An acridine derivative with similar structural features, used as an antimalarial and antiparasitic agent.
Mepacrine: Another acridine derivative with applications in the treatment of parasitic infections.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research.
Uniqueness
Propanamide, 3-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit nucleic acid synthesis makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
77420-90-7 |
|---|---|
Molekularformel |
C17H16ClN3O2 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
3-[(6-chloro-2-methoxyacridin-9-yl)amino]propanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-11-3-5-14-13(9-11)17(20-7-6-16(19)22)12-4-2-10(18)8-15(12)21-14/h2-5,8-9H,6-7H2,1H3,(H2,19,22)(H,20,21) |
InChI-Schlüssel |
CHNYCUZNPKRLAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

